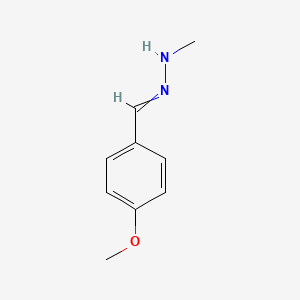
1-(4-Methoxybenzylidene)-2-methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzylidene)-2-methylhydrazine is a hydrazone derivative formed from the condensation of 4-methoxybenzaldehyde and 2-methylhydrazine. Hydrazones are known for their diverse biological activities, including antioxidant, antitumor, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzylidene)-2-methylhydrazine can be synthesized by reacting 4-methoxybenzaldehyde with 2-methylhydrazine under microwave irradiation. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under microwave conditions .
Industrial Production Methods: This includes using natural catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxybenzylidene)-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its parent hydrazine and aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Parent hydrazine and aldehyde.
Substitution: Substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
1-(4-Methoxybenzylidene)-2-methylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Potential antitumor and anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzylidene)-2-methylhydrazine involves its interaction with cellular components to exert its effects. The compound can induce oxidative stress in cells, leading to apoptosis. It targets specific molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxybenzylidene)-2-phenylhydrazine
- 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone
- N-(4-Methoxybenzylidene)aniline
Comparison: 1-(4-Methoxybenzylidene)-2-methylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger antioxidant activity and potential anticancer effects .
Propriétés
Numéro CAS |
38327-03-6 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H12N2O/c1-10-11-7-8-3-5-9(12-2)6-4-8/h3-7,10H,1-2H3 |
Clé InChI |
ZEZIUZIVGHGXSW-UHFFFAOYSA-N |
SMILES canonique |
CNN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


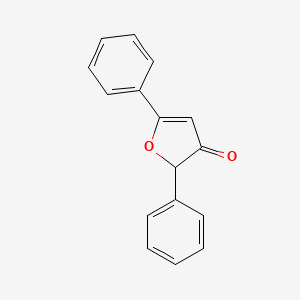
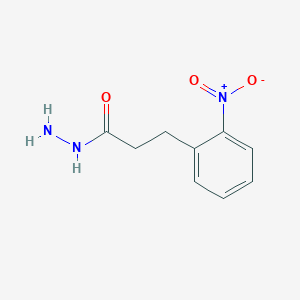
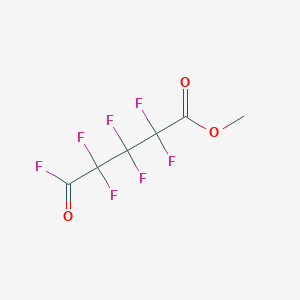
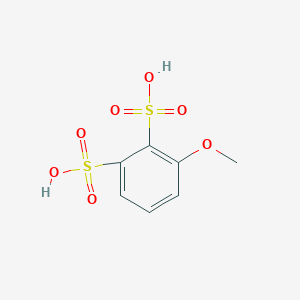
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
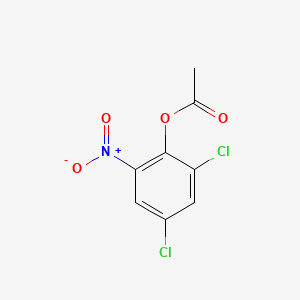
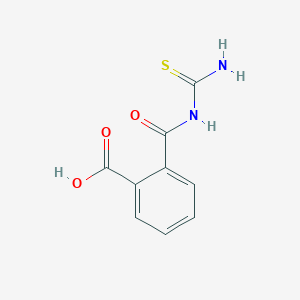
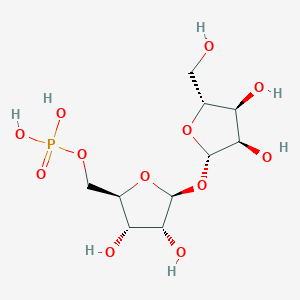
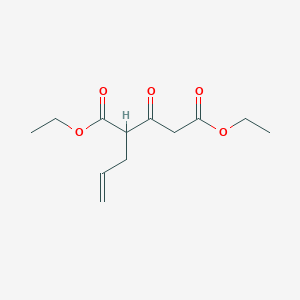
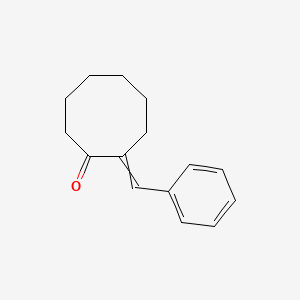
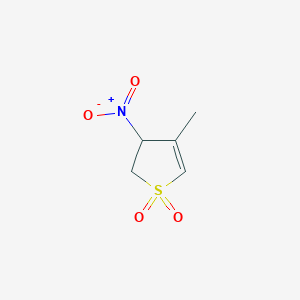
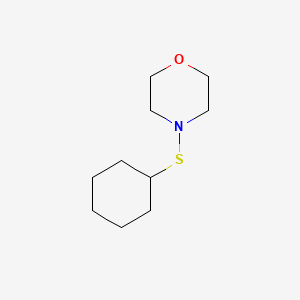
![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
